molecular formula C11H10ClNO B011788 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole CAS No. 103788-61-0

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

Cat. No.: B011788
CAS No.: 103788-61-0
M. Wt: 207.65 g/mol
InChI Key: VCTKYTBWZTZPHF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxazole ring can lead to the formation of corresponding dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the oxazole.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dihydro- or tetrahydro-oxazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-5-methyl-2-phenyl-1,3-oxazole
  • 4-(Hydroxymethyl)-5-methyl-2-phenyl-1,3-oxazole
  • 4-(Methoxymethyl)-5-methyl-2-phenyl-1,3-oxazole

Uniqueness

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This allows for specific chemical modifications and interactions that are not possible with other substituents.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTKYTBWZTZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430779
Record name 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-61-0
Record name 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103788-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Analogously to the building block synthesis of 4-chloromethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and benzaldehyde gave 4-chloromethyl-5-methyl-2-phenyloxazole.
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4-chloromethyl-5-phenyl-2-p-tolyloxazole
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Synthesis routes and methods II

Procedure details

Benzaldehyde (342 g) and acetic acid (800 ml) were added to 2,3-butanedione oxime (300 g), and the mixture was stirred for dissolution at room temperature, followed by cooling. Hydrochloric acid gas was started to be blown into the mixture at 5° C., and hydrochloric acid gas was continuously blown at 10-25° C. for 5 hr. Diisopropyl ether (1200 ml) was added at 10-15° C. over about 1 hr, and the mixture was aged at 5-10° C. for 1 hr. The precipitated solid was collected by filtration and washed twice with diisopropyl ether (400 ml) to give a pale-yellow white solid (not dried, 527 g) . 120 g therefrom was suspended in tetrahydrofuran (360 ml), cooled, and a solution of thionyl chloride (117 ml, 191 g) in tetrahydrofuran (240 ml) was added at 3-6° C. over about 40 min. The mixture was heated to 25° C. over about 1 hr, stirred with heating under reflux (66° C.) for 6 hr. The mixture was cooled to 27° C. over about 1 hr, and stirred under ice-cooing at 5-10° C. for 1 hr. The precipitated solid was collected by filtration and washed with tetrahydrofuran (24 ml×2) to give 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (not dried, 119 g) as a pale-yellow white solid. Acetonitrile (57.9 ml) was added (suspended) to 23.7 g therefrom and pure water (9.7 ml) was added for dissolution at 21° C. Pure water (96.5 ml) was added at 21-24° C. over about 1 hr, and the mixture was cooled and stirred at 5-10° C. for 3 hr. The precipitated solid was collected by filtration, washed with pure water (20 ml×2) and dried under reduced pressure (40° C.) to give 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (15.9 g) as a pale-yellow white solid in a yield of 56.7%.
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342 g
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300 g
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800 mL
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Synthesis routes and methods III

Procedure details

383 g of phosphorous oxychloride was slowly added dropwise into chloroform (2 L) solution of 430 g of 4,5-dimethyl-2-phenyloxazole N-oxide. After the dropwise addition, the solution was stirred for 2 hours at room temperature. The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate was added to the residue. The foregoing ethyl acetate solution was added to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution under stirring. The liquid was separated, and the ethyl acetate layer was washed with 1 L of brine, and dried with 300 g of anhydrous sodium sulfate. After filtration in vacuo, the filtrate was concentrated. Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue, and then filtered off. The crystal was dried under reduced pressure at 40° C. for 1 hour, 321 g of the subject compound was prepared.
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383 g
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430 g
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2 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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